molecular formula C9H11N3 B8806621 N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 651744-45-5

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B8806621
CAS RN: 651744-45-5
M. Wt: 161.20 g/mol
InChI Key: PBCVUTMCRYRCPF-UHFFFAOYSA-N
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Description

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651744-45-5

Product Name

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3/c1-2-10-8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

PBCVUTMCRYRCPF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (75 μL, 1.0 mmol) was added to a solution of 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine (230 mg, 0.8 mmol) and 4-dimethylaminopyridine (5 mg) in pyridine (1.6 mL). The mixture was stirred at RT for 24 h and a saturated solution of ammonium chloride (30 mL) and ethyl acetate (30 mL) were added. The separated aqueous layer was extracted with ethyl acetate (3×25 mL) and the combined organic layers were dried, filtered and concentrated to provide an oil which was purified by preparative HPLC to afford N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide (140 mg, 53%) as an oil: LCMS; m/z 332 (M+H+). B. At RT under argon, a solution of borane-dimethylsulfide complex (665 μL, 6.6 mmol, 10 M) was added to N-methyl-N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide (110 mg, 0.33 mmol) in THF (3.0 mL). The mixture was heated to 65° C. for 2 h., cooled down and a 6N hydrochloric acid solution was slowly added. The mixture was heated to 100° C. and vigorously stirred for 12 h., cooled down and a 6 N sodium hydroxide solution was added until pH 7 was reached. The mixture was extracted with ethyl acetate (3×15 mL) and the combined organic layers were dried, filtered and evaporated to provide an oil which was purified through silica gel-SCX column (arylsulfonic acid with washes with methanol and 2N NH3 in methanol) to afford ethyl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-amine. LCMS; m/z 203 (M+AcCN), 162 (M+H)+.
Name
N-methyl-N-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-acetamide
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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